1,1-Diaminoferrocene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

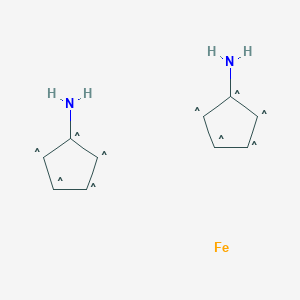

1,1-Diaminoferrocene is an organoiron compound with the chemical formula Fe(C₅H₄NH₂)₂. It is the simplest diamine derivative of ferrocene, characterized by the presence of amino groups on separate cyclopentadienyl rings. This yellow, air-sensitive solid is soluble in aqueous acid and is known for its reducing properties .

Preparation Methods

1,1-Diaminoferrocene can be synthesized through various methods:

Hydrogenation of 1,1’-diazidoferrocene: This method involves the reduction of 1,1’-diazidoferrocene (Fe(C₅H₄N₃)₂) to produce this compound.

Gabriel Synthesis: Starting from 1,1’-dibromoferrocene, the compound is reacted with phthalimide in the presence of copper(I) oxide and 4-picoline as a solvent to yield 1,1’-diphthalimidoferrocene.

Diisocyanate Route: The diisocyanate Fe(C₅H₄NCO)₂, derived from 1,1’-ferrocenedicarboxylic acid, can also be used to prepare this compound.

Chemical Reactions Analysis

1,1-Diaminoferrocene undergoes various chemical reactions:

Oxidation and Reduction: The compound is about 600 mV more reducing compared to ferrocene.

Substitution Reactions: It can form Schiff base condensation products with salicylaldehydes, resulting in salen-type ligands.

Coordination Chemistry: This compound can coordinate with metals such as zirconium and aluminum to form complex structures.

Scientific Research Applications

1,1-Diaminoferrocene has diverse applications in scientific research:

Catalysis: It is incorporated into various diamide and diimine ligands, forming catalysts that exhibit redox switching.

Material Science: The compound is used in the synthesis of planar-chiral homologues, which are relevant for steric shielding and coordination.

Coordination Chemistry: It serves as a ligand in the formation of metal complexes, which are studied for their unique structural and electronic properties.

Mechanism of Action

The mechanism of action of 1,1-diaminoferrocene involves its ability to act as a reducing agent and form stable complexes with metals. The amino groups on the cyclopentadienyl rings facilitate coordination with metal centers, leading to the formation of various catalytic and structural compounds .

Comparison with Similar Compounds

1,1-Diaminoferrocene can be compared with other ferrocene derivatives:

1,1’-Diazidoferrocene: The precursor to this compound, used in its synthesis.

1,1’-Dibromoferrocene: Another precursor used in the Gabriel synthesis route.

Ferrocene: The parent compound, which is less reducing compared to this compound.

This compound stands out due to its unique reducing properties and its ability to form a wide range of coordination compounds, making it a valuable compound in various fields of research.

Properties

Molecular Formula |

C10H12FeN2 |

|---|---|

Molecular Weight |

216.06 g/mol |

InChI |

InChI=1S/2C5H6N.Fe/c2*6-5-3-1-2-4-5;/h2*1-4H,6H2; |

InChI Key |

QBFREAODYFZIGZ-UHFFFAOYSA-N |

Canonical SMILES |

[CH]1[CH][CH][C]([CH]1)N.[CH]1[CH][CH][C]([CH]1)N.[Fe] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Butanoic acid, 2,2-dimethyl-, 8-[2-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]tetrahydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3,4,4a,7,8,8a-octahydro-4a-hydroxy-3,7-dimethyl-1-naphthalenyl ester, [1S-[1alpha,3alpha,4aalpha,7beta,8beta(2S*,4S*),8abeta]]-(9CI)](/img/structure/B12099391.png)

![(1R)-2'-(broMoMethyl)-[1,1'-Binaphthalene]-2-carboxaldehyde](/img/structure/B12099468.png)